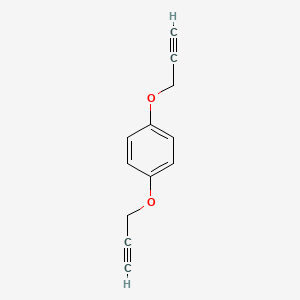

1,4-Bis(2-propynyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(prop-2-ynoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h1-2,5-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCQCPUUPWRQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,4-Bis(2-propynyloxy)benzene from Hydroquinone

Abstract

This technical guide provides an in-depth examination of the synthesis of 1,4-bis(2-propynyloxy)benzene, a valuable bifunctional linker, from the readily available starting material, hydroquinone. The core of this synthesis is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the reaction, from its mechanistic underpinnings to a detailed, field-proven experimental protocol. We will delve into the causality behind experimental choices, methods for purification and characterization, critical safety considerations, and the significance of the target molecule in modern chemical biology and materials science.

Introduction: The Strategic Importance of this compound

This compound is a rigid, symmetrical molecule featuring two terminal alkyne functionalities. These "handles" are of paramount importance in contemporary drug discovery and materials science. The terminal propargyl groups are ideal substrates for highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This capability allows for the facile and reliable covalent linkage of this core scaffold to molecules bearing azide groups, enabling the construction of complex molecular architectures[1].

Its applications are diverse, including:

-

Linker in PROTACs: Serving as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase ligand.

-

Monomer for Polymer Synthesis: Used in the creation of advanced polymers and materials with unique electronic or structural properties.

-

Scaffold in Medicinal Chemistry: Acting as a central scaffold for synthesizing bivalent ligands or focused compound libraries for drug screening.

Given its utility, a reliable and well-understood synthetic protocol is essential for laboratories engaged in these fields. This guide provides such a protocol, grounded in the principles of the Williamson ether synthesis.

The Synthetic Strategy: Williamson Ether Synthesis

The synthesis of this compound from hydroquinone is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[2][3].

The process can be broken down into two primary mechanistic steps:

-

Deprotonation: The phenolic hydroxyl groups of hydroquinone are acidic and are deprotonated by a suitable base. This generates a highly nucleophilic phenoxide dianion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic methylene carbon of propargyl bromide, displacing the bromide leaving group. This SN2 reaction occurs twice to functionalize both oxygen atoms.

The choice of base and solvent is critical for maximizing yield and minimizing side reactions. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating phenols and is less hazardous than alternatives like sodium hydride (NaH)[3][4]. Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are ideal as they solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide, thereby promoting the SN2 pathway[4][5].

Reaction Mechanism Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

An In-Depth Technical Guide to the Synthesis of 1,4-Bis(2-propynyloxy)benzene via Williamson Ether Synthesis

This guide provides a comprehensive overview of the synthesis of 1,4-bis(2-propynyloxy)benzene, a valuable dialkyne monomer, utilizing propargyl bromide. The content herein is tailored for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this synthetic route. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, address critical safety considerations, and discuss the compound's applications, particularly in the realm of click chemistry.

Introduction: The Significance of this compound

This compound is a key building block in various fields of chemical synthesis. Its structure, featuring a central hydroquinone core flanked by two terminal alkyne functionalities, makes it an ideal monomer for polymerization and a versatile linker in the construction of complex molecular architectures.[1][2] The terminal alkyne groups are particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry."[3][4] This reaction's high efficiency, specificity, and mild reaction conditions have led to its widespread use in drug discovery, materials science, and bioconjugation.[5][6][7] The ability to readily form stable triazole linkages makes this compound a valuable component in the synthesis of polymers, dendrimers, and targeted drug delivery systems.[3][8]

Mechanistic Foundation: The Williamson Ether Synthesis

The synthesis of this compound from hydroquinone and propargyl bromide is a classic example of the Williamson ether synthesis. This robust and widely used method for forming ethers proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9][10]

The reaction can be dissected into two primary stages:

-

Deprotonation: In the initial step, a base is used to deprotonate the hydroxyl groups of the hydroquinone, forming a more nucleophilic phenoxide ion. The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K₂CO₃), depending on the desired reaction conditions.[10][11] For aryl ethers, bases such as NaOH, KOH, and K₂CO₃ are commonly employed.[10]

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of propargyl bromide. This attack occurs from the backside, leading to the displacement of the bromide leaving group in a concerted fashion and the formation of the ether linkage.[9][12]

It is crucial that the alkyl halide used is a primary halide, as is the case with propargyl bromide. Secondary and tertiary alkyl halides are prone to undergoing elimination (E2) reactions as a major side reaction, which would significantly reduce the yield of the desired ether product.[9][10]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the final purified product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this procedure as necessary based on their specific laboratory conditions and scale.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Hydroquinone | 123-31-9 | C₆H₆O₂ | 110.11 | White crystalline solid |

| Propargyl Bromide (80% in toluene) | 106-96-7 | C₃H₃Br | 118.96 | Lachrymator, flammable, toxic |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | White hygroscopic solid |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | Volatile, flammable liquid |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Highly volatile, flammable liquid |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroquinone (1.0 eq), potassium carbonate (2.5 - 3.0 eq), and a suitable volume of anhydrous acetone to ensure adequate stirring.

-

Addition of Propargyl Bromide: While stirring the mixture, slowly add propargyl bromide (2.2 - 2.5 eq) dropwise to the flask at room temperature. The use of an 80% solution in toluene is common.[13]

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the resulting residue in a suitable organic solvent, such as diethyl ether or dichloromethane, and wash with water to remove any remaining inorganic impurities. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound as a white solid.

Safety Considerations: Handling Propargyl Bromide

Propargyl bromide is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[14] It is a lachrymator, toxic, and highly flammable.[15][16] The pure substance can be shock-sensitive and may decompose explosively when heated under confinement; dilution in a solvent like toluene mitigates this risk.[13]

Essential Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, nitrile or PVC gloves, and a lab coat.[14][15]

-

Ventilation: All manipulations involving propargyl bromide must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[14]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[13][16]

-

Storage: Store in a refrigerated (below 4°C/39°F), flammable-safe area, away from oxidizing materials.[13] Keep containers tightly closed.

-

Spills: In case of a spill, absorb with an inert material like vermiculite or sand and place in a suitable container for disposal.[13]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15] For skin contact, flush with plenty of water.[13] If inhaled, move to fresh air.[15]

Characterization and Analytical Techniques

Confirmation of the successful synthesis and purity of this compound is typically achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons adjacent to the oxygen and the alkyne, and the terminal acetylenic proton.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of a sharp peak around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne, and a peak around 2100 cm⁻¹ corresponds to the C≡C stretch.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Conclusion and Future Outlook

The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound from readily available starting materials. The resulting product is a highly versatile building block, particularly for applications leveraging the power of click chemistry. As research in areas such as targeted therapeutics, advanced polymers, and functional materials continues to expand, the demand for well-defined and functionalized monomers like this compound is expected to grow, further cementing the importance of mastering its synthesis.

References

-

Cole-Parmer. (n.d.). Propargyl bromide, 80 wt% solution in toluene, stabilized. Retrieved from [Link]

-

University of Georgia. (n.d.). Standard Operating Procedure for Propargyl Bromide. Retrieved from [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

-

IOSR Journal of Pharmacy. (2015). Preparation of Synthesis of 1-(Prop-2-Ynyloxy) Benzene Under A New Multi-Site Phase-Transfer Catalyst Combined With Ultrasonication. Retrieved from [Link]

-

Journal of Chemistry. (2015). A novel technique for generating benzene derivatives. Retrieved from [Link]

-

Raza, A., et al. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Raza, A., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of Synthesis of 1-(Prop-2-Ynyloxy) Benzene Under A New Multi-Site Phase-Transfer Catalyst Combined With Ultrasonication –A Kinetic Study. Retrieved from [Link]

-

Roeder Research Group. (n.d.). The growing applications of click chemistry. Retrieved from [Link]

-

Shah, K., Shah, M. R., & Ng, S. W. (2011). 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o567. Retrieved from [Link]

-

Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. Retrieved from [Link]

-

DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from [Link]

-

Zhan, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-672. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(prop-2-en-1-yloxy)benzene. Retrieved from [Link]

Sources

- 1. This compound, CasNo.34596-36-6 Zhengzhou Ruke Biological Co., Ltd. China (Mainland) [15981811963.lookchem.com]

- 2. 1,4-bis(prop-2-yn-1-yloxy)benzene 95% | CAS: 34596-36-6 | AChemBlock [achemblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rroeder.nd.edu [rroeder.nd.edu]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Khan Academy [khanacademy.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. research.uga.edu [research.uga.edu]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,4-Bis(2-propynyloxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-Bis(2-propynyloxy)benzene (CAS 34596-36-6). As a key bifunctional monomer in polymer chemistry and a versatile building block in organic synthesis, unambiguous structural verification is paramount.[1] This document serves as an essential reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of its NMR spectra, grounded in fundamental principles and supported by empirical data. We will explore expected chemical shifts, coupling constants, and peak assignments, supplemented with a validated experimental protocol for data acquisition.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound distinguished by a central hydroquinone core functionalized with two propargyl ether groups at the para positions.[2][3] This symmetrical arrangement of terminal alkyne functionalities makes it a valuable precursor for creating cross-linked polymers, dendrimers, and complex molecular architectures through reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1]

Given its role as a precise molecular building block, confirming its structure and purity is a critical step in any synthetic workflow. NMR spectroscopy stands as the most powerful technique for this purpose, offering a non-destructive and highly detailed view of the molecule's atomic connectivity and chemical environment. This guide explains the causality behind the observed spectral features, enabling confident identification and quality assessment.

Caption: Molecular Structure of this compound.

Analysis of the ¹H NMR Spectrum

The symmetry of the molecule is the dominant factor governing its ¹H NMR spectrum. Due to the para-substitution and the free rotation around the C-O bonds, the molecule possesses a high degree of symmetry. This simplifies the spectrum significantly, resulting in only three distinct signals.

Predicted and Observed Proton Resonances

The chemical environment of each proton type dictates its resonance frequency (chemical shift, δ).

-

Aromatic Protons (Har): The four protons on the benzene ring are chemically equivalent. The electron-donating nature of the ether oxygen atoms increases the electron density on the ring, causing a shielding effect compared to unsubstituted benzene (δ ≈ 7.26 ppm).[4] Therefore, these protons are expected to appear upfield as a single, sharp signal.

-

Methylene Protons (HCH₂): The two methylene groups (-O-CH ₂-) are also equivalent. These protons are deshielded by the adjacent electronegative oxygen atom and the anisotropy of the alkyne's triple bond. They exhibit a characteristic long-range coupling to the terminal acetylenic proton.

-

Acetylenic Proton (HC≡C): The two terminal alkyne protons (-C≡C-H ) are equivalent. Their chemical shift is highly characteristic. They are coupled to the adjacent methylene protons, providing a clear diagnostic signal.[5][6]

The following table summarizes the expected and commonly reported spectral data, acquired in deuterochloroform (CDCl₃).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (Ar-H ) | ~ 6.90 | Singlet (s) | N/A | 4H |

| Methylene (-O-CH ₂-) | ~ 4.65 | Doublet (d) | ~ 2.4 | 4H |

| Acetylenic (-C≡CH ) | ~ 2.51 | Triplet (t) | ~ 2.4 | 2H |

-

Expert Insight: The observation of a sharp singlet for the aromatic protons is a hallmark of a symmetrically para-disubstituted benzene ring.[7] The distinctive doublet-triplet pattern for the propargyl fragment, with a small coupling constant of ~2.4 Hz, is a textbook example of four-bond long-range coupling (⁴JHH) across a π-system, confirming the -CH₂-C≡CH connectivity.[5][8]

Analysis of the ¹³C NMR Spectrum

The molecular symmetry also reduces the complexity of the proton-decoupled ¹³C NMR spectrum. We anticipate five distinct signals corresponding to the five unique carbon environments in the molecule.

Predicted and Observed Carbon Resonances

-

Ipso-Aromatic Carbon (CAr-O): The carbon atom on the benzene ring directly bonded to the ether oxygen is significantly deshielded by the oxygen's electronegativity.

-

Aromatic C-H Carbon (CAr-H): The four carbon atoms bearing protons are equivalent and are shielded relative to benzene due to the electron-donating effect of the oxygen substituent.

-

Quaternary Alkyne Carbon (-C≡CH): The internal alkyne carbon is deshielded relative to the terminal one.

-

Terminal Alkyne Carbon (-C≡CH): The terminal alkyne carbon is typically found further upfield.

-

Methylene Carbon (-O-CH₂-): This carbon is deshielded by the adjacent oxygen atom.

The table below outlines the expected chemical shifts for each unique carbon.

| Assignment | Chemical Shift (δ, ppm) |

| Ipso-Aromatic (C -O) | ~ 152.8 |

| Aromatic (C -H) | ~ 115.9 |

| Quaternary Alkyne (-C ≡CH) | ~ 78.8 |

| Terminal Alkyne (-C≡C H) | ~ 75.7 |

| Methylene (-O-C H₂-) | ~ 56.1 |

-

Trustworthiness Check: These assignments can be unequivocally confirmed using 2D NMR techniques. An HSQC (Heteronuclear Single Quantum Coherence) experiment would show direct correlations between the signals at δ 6.90 ppm (¹H) and δ 115.9 ppm (¹³C), δ 4.65 ppm (¹H) and δ 56.1 ppm (¹³C), and δ 2.51 ppm (¹H) and δ 75.7 ppm (¹³C). An HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range couplings, such as a correlation between the methylene protons (δ 4.65 ppm) and the ipso-aromatic carbon (δ 152.8 ppm), solidifying the overall structural assignment.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following self-validating protocol is recommended.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Addition: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer.[9]

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16

-

Relaxation Delay (d1): 2.0 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 (or more, for better signal-to-noise).

-

Relaxation Delay (d1): 2.0 seconds

-

Spectral Width: 0 to 200 ppm

-

Caption: Standard workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are clear and highly informative, directly reflecting the molecule's inherent symmetry. The ¹H spectrum is characterized by three distinct signals: a singlet for the four equivalent aromatic protons, a doublet for the four equivalent methylene protons, and a triplet for the two equivalent acetylenic protons. The ¹³C spectrum displays five signals, corresponding to the five unique carbon environments. This guide provides the foundational data and interpretive logic required for the confident structural verification and quality control of this important synthetic building block.

References

-

Title: Sketch the expected proton NMR for the compound, 1,4-dihydroxybenzene. Source: Chegg URL: [Link]

-

Title: ¹H and ¹³C NMR Spectra of New Compounds Source: The Royal Society of Chemistry URL: [Link]

-

Title: Hydroquinone | C6H4(OH)2 Source: PubChem URL: [Link]

-

Title: BMRB entry bmse000363 - Propargyl Alcohol (C3H4O) Source: Biological Magnetic Resonance Bank URL: [Link]

-

Title: Copies of 1H, 13C, 19F NMR spectra Source: TESIUNAM URL: [Link]

-

Title: ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... Source: ResearchGate URL: [Link]

-

Title: ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) Source: Human Metabolome Database URL: [Link]

-

Title: Supplementary Information File Source: J Pharm Pharm Sci URL: [Link]

-

Title: The Pherobase NMR: 1,4-Dihydroxybenzene|hydroquinone|C6H6O2 Source: Pherobase URL: [Link]

-

Title: Shifts in the position of benzene protons (δ 7.27) caused by substituents. Source: ResearchGate URL: [Link]

-

Title: 1,4-Bis(prop-2-en-1-yloxy)benzene Source: PubChem URL: [Link]

-

Title: 1,4-DIHYDROXYBENZENE Source: Ataman Kimya URL: [Link]

-

Title: 1,4-Dihydroxybenzen | Drug Information, Uses, Side Effects, Chemistry Source: DrugBank Online URL: [Link]

-

Title: 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene Source: ResearchGate URL: [Link]

-

Title: Combination of 1H and 13C NMR Spectroscopy Source: ResearchGate URL: [Link]

-

Title: 1,4-dihydroxybenzene Source: Stenutz URL: [Link]

-

Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

-

Title: Proton NMR Skills (Benzene Derivatives) - Part 1 Source: YouTube URL: [Link]

Sources

- 1. CAS 34596-36-6: Benzene, 1,4-bis(2-propynyloxy)- [cymitquimica.com]

- 2. 1,4-Dihydroxybenzen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 1,4-dihydroxybenzene [stenutz.eu]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Propargyl alcohol(107-19-7) 1H NMR spectrum [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. hmdb.ca [hmdb.ca]

Solubility of 1,4-Bis(2-propynyloxy)benzene in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(2-propynyloxy)benzene, a key building block in polymer chemistry and a precursor for various advanced materials. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes theoretical principles, physicochemical properties, and data from structurally analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents is presented, empowering researchers to generate critical data for their specific applications.

Introduction to this compound

This compound (CAS RN: 34596-36-6; Molecular Formula: C₁₂H₁₀O₂) is an aromatic diether characterized by a central benzene ring functionalized with two propargyl ether groups at the para positions.[1] This unique structure, featuring terminal alkyne functionalities, makes it a valuable monomer and cross-linking agent in the synthesis of high-performance polymers, specialty resins, and coatings that require enhanced thermal stability and mechanical strength.[2] The propynyloxy groups are particularly amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of complex molecular architectures for applications in materials science and drug discovery.[3]

Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization. Proper solvent selection is critical for reaction kinetics, purification processes (such as recrystallization), and the formulation of coatings and other materials. This guide aims to provide a detailed understanding of its solubility profile.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5] The molecular structure of this compound provides key insights into its expected solubility.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Analysis of Structural Features:

-

Aromatic Core: The central benzene ring is nonpolar and hydrophobic.

-

Ether Linkages: The two ether groups (-O-) introduce some polarity and can act as hydrogen bond acceptors. The presence of these ether linkages is noted to enhance its solubility in organic solvents.[1]

-

Propargyl Groups: The terminal alkyne groups (C≡CH) are relatively nonpolar but the triple bond can participate in certain intermolecular interactions. The terminal protons are weakly acidic but are not significant hydrogen bond donors.

Predicted Physicochemical Properties:

While extensive experimental data is not available, computational models provide valuable predictions for the physicochemical properties of this compound and its close analogue, 1,4-bis(prop-2-en-1-yloxy)benzene.

| Property | This compound | 1,4-Bis(prop-2-en-1-yloxy)benzene | Reference |

| Molecular Weight | 186.21 g/mol | 190.24 g/mol | [6] |

| XLogP3-AA | Not available | 3.2 | [4] |

| Hydrogen Bond Donor Count | 0 | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [6] |

| Topological Polar Surface Area | 18.5 Ų | 18.5 Ų | [6] |

| Melting Point | 50°C | Not available | [5] |

| Boiling Point | 202°C at 3.7 kPa | 284.7°C at 760 mmHg | [5][7] |

Predicted Solubility in Different Solvent Classes:

Based on its structure and predicted properties, the following solubility profile can be anticipated:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): this compound is expected to exhibit good solubility in these solvents. The ether linkages can interact favorably with the polar functionalities of these solvents. Indeed, one supplier notes its solubility in acetonitrile .[5] The polarity of these solvents is sufficient to overcome the crystal lattice energy of the solid compound (Melting Point: 50°C).

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While the compound cannot act as a hydrogen bond donor, the ether oxygens can accept hydrogen bonds from the solvent molecules.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Moderate solubility is anticipated. The large nonpolar benzene ring and the hydrocarbon portions of the propargyl groups will interact favorably with nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the compound's overall moderate polarity and the ability of these solvents to dissolve a wide range of organic compounds.

-

Water: Very low solubility is expected due to the predominantly hydrophobic nature of the molecule.

Experimental Determination of Solubility

Given the absence of comprehensive quantitative solubility data in the literature, it is often necessary for researchers to determine this experimentally. The following section provides a detailed, step-by-step methodology for the reliable determination of the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Sources

- 1. CAS 34596-36-6: Benzene, 1,4-bis(2-propynyloxy)- [cymitquimica.com]

- 2. 1,4-BIS(PROP-2-EN-1-YLOXY)BENZENE | CAS 37592-20-4 [matrix-fine-chemicals.com]

- 3. benzene.com.tw [benzene.com.tw]

- 4. 1,4-Bis(prop-2-en-1-yloxy)benzene | C12H14O2 | CID 252642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 34596-36-6 this compound AKSci 4604AL [aksci.com]

- 6. This compound | C12H10O2 | CID 12933255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene,1,4-bis(2-propen-1-yloxy) | CAS#:37592-20-4 | Chemsrc [chemsrc.com]

The Definitive Guide to the Molecular Structure and Conformation of 1,4-Bis(2-propynyloxy)benzene

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Linker

1,4-Bis(2-propynyloxy)benzene is a bifunctional aromatic compound featuring a central hydroquinone ring symmetrically substituted with two propargyl ether groups. While its structure appears straightforward, this molecule serves as a critical building block in advanced materials and polymer chemistry.[1] The terminal alkyne functionalities are gateways to a multitude of reactions, most notably "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and polymerization, making it a valuable monomer for creating complex macromolecular architectures such as cross-linked resins, dendrimers, and functional polymers.[1]

For researchers in materials science and drug development, a deep understanding of this molecule's three-dimensional structure and conformational dynamics is not merely academic. The spatial arrangement of the propargyl groups dictates their accessibility for reaction, influences the packing in the solid state, and ultimately defines the macroscopic properties of the resulting polymers, from thermal stability to mechanical strength.[2] This guide provides an in-depth analysis of its structure, drawing upon spectroscopic data, crystallographic principles from analogous compounds, and computational insights into its conformational landscape.

Synthesis and Spectroscopic Identity

The most common and efficient route to this compound is the Williamson ether synthesis. This straightforward SN2 reaction involves the dialkylation of hydroquinone with propargyl bromide.

Causality in Synthesis: The choice of a polar aprotic solvent like acetone or DMF is crucial as it effectively solvates the cation of the base (e.g., K⁺ or Cs⁺) without forming a strong solvation shell around the phenoxide nucleophile, thereby maximizing its reactivity.[3] A weak base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient to deprotonate the phenolic hydroxyl groups of hydroquinone to form the more potent nucleophilic phenoxide ions.

Experimental Protocol: Synthesis

-

Reagent Preparation: Dissolve 1.0 equivalent of hydroquinone in dry acetone or DMF in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate (Cs₂CO₃ can be used for higher yields) to the solution.

-

Alkylation: Add 2.5 equivalents of propargyl bromide dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane, wash with brine three times, dry over anhydrous Na₂SO₄, and concentrate. The final product is purified by column chromatography or recrystallization to yield a white to light yellow crystalline solid.[3][4]

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

| Technique | Feature | Expected Chemical Shift / Signal |

| ¹H NMR | Aromatic Protons (Ar-H) | Singlet, ~6.9 ppm |

| Methylene Protons (-O-CH₂-) | Doublet, ~4.6 ppm | |

| Acetylenic Proton (-C≡C-H) | Triplet, ~2.5 ppm | |

| ¹³C NMR | Quaternary Aromatic C (C-O) | ~152 ppm |

| Aromatic C-H | ~116 ppm | |

| Alkyne C (C-C≡C-H) | ~79 ppm | |

| Alkyne H (C-C≡C-H) | ~75 ppm | |

| Methylene C (-O-CH₂-) | ~56 ppm | |

| IR Spec. | Acetylenic C-H Stretch | Strong, sharp peak at ~3250-3300 cm⁻¹ |

| Alkyne C≡C Stretch | Weak, sharp peak at ~2120 cm⁻¹ | |

| Aryl Ether C-O Stretch | Strong peak at ~1240 cm⁻¹ |

Data are predicted based on values for similar aryl propargyl ethers.[3] The simplicity of the ¹H and ¹³C NMR spectra—a single peak for all aromatic protons and carbons, respectively—confirms the C₂h symmetry of the molecule in solution on the NMR timescale.

Molecular Structure and Conformational Analysis

The molecule's overall architecture is defined by the orientation of the two propargyloxy side chains relative to the central benzene ring. This involves both the conformation within each side chain and their orientation with respect to each other.

Solid-State Structure: Insights from Analogues

While a dedicated single-crystal X-ray structure for this compound is not publicly available in the Cambridge Structural Database (CSD), extensive data from closely related 1,4-disubstituted aromatic ethers provide a robust model for its solid-state conformation.[5] For instance, the crystal structure of 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene reveals that the molecule lies on a crystallographic center of inversion.[5] This implies that in the crystal lattice, the molecule is perfectly centrosymmetric, with the two propargyloxy groups oriented in an anti fashion relative to the plane of the benzene ring.

This high symmetry allows for efficient crystal packing, often stabilized by weak intermolecular interactions. The key interactions governing the packing of aryl propargyl ethers are C–H···O and C–H···π hydrogen bonds.[2] The acidic acetylenic proton is a surprisingly effective hydrogen bond donor, interacting with either the oxygen atom of a neighboring ether linkage or the π-electron cloud of an adjacent benzene ring or alkyne.

Conformational Isomerism of the Propargyloxy Group

The flexibility of the propargyloxy side chain is primarily determined by rotation around the C(aryl)–O and O–CH₂ bonds. Computational studies on simpler aryl propargyl ethers have shown that the most significant conformational freedom comes from the torsion angle around the O–CH₂ bond.[2] This leads to two primary, low-energy conformers:

-

Gauche Conformer: The C≡C triple bond is oriented at an angle to the O–C(aryl) bond. This is typically the most stable conformation for the isolated molecule in a vacuum as it minimizes steric hindrance.[2]

-

Anti Conformer: The C≡C triple bond is oriented in a nearly planar, anti-periplanar arrangement relative to the O–C(aryl) bond. While slightly higher in energy for an isolated molecule, this conformation is often adopted in the crystalline phase as it can facilitate more favorable intermolecular packing interactions.[2]

For this compound, the molecule likely exists as a dynamic equilibrium of these conformers in solution. In the solid state, it is highly probable that the molecules adopt a symmetric, all-anti conformation to maximize packing efficiency and intermolecular C–H···π and C–H···O interactions.

Conclusion: A Structurally Defined Building Block

This compound is more than a simple difunctional monomer; its utility is deeply rooted in its well-defined molecular structure and predictable conformational behavior. Synthesized efficiently via Williamson etherification, its symmetric nature is readily confirmed by NMR spectroscopy. While a definitive crystal structure remains to be published, analysis of analogous compounds strongly indicates a centrosymmetric, anti-conformational arrangement in the solid state, driven by stabilizing C–H···π and C–H···O intermolecular forces. The inherent gauche/anti isomerism of the propargyl ether linkages provides conformational flexibility in solution, while the rigid central aromatic ring ensures overall structural integrity. For scientists leveraging this molecule in polymer synthesis or materials design, this structural understanding is paramount for controlling reaction kinetics, predicting supramolecular assembly, and engineering materials with desired performance characteristics.

References

-

García, V. et al. (2019). Interplay between Conformation and Crystal Packing in Aryl Propargyl Ethers: Structural and Spectroscopic Properties of 2‐(prop‐2‐yn‐1‐yloxy)acene Derivatives. ChemistryOpen, 8(9), 1162-1172. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Supporting Information. Available at: [Link]

-

Efe, C., Lykakis, I. N., & Stratakis, M. (n.d.). Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. Supporting Information. Available at: [Link]

-

Suwunwong, T. et al. (2009). (E)-1-[4-(Prop-2-yn-1-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o2261. Available at: [Link]

-

Shah, K., Shah, M. R., & Ng, S. W. (2011). 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o599. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1,4-Bis(2-propynyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-propynyloxy)benzene, a member of the propargyl ether family, is a versatile organic compound with significant potential in materials science and as an intermediate in organic synthesis. Its structure, characterized by a central benzene ring functionalized with two propynyloxy groups at the para positions, imparts unique reactivity due to the terminal alkyne functionalities.[1][2] These reactive sites make it a valuable building block for the synthesis of polymers, dendrimers, and other complex organic molecules through reactions such as 'click' chemistry, polymerization, and coupling reactions.[2] The physical properties of this compound, particularly its melting and boiling points, are critical for its handling, purification, and application in various synthetic protocols. This guide provides a comprehensive overview of the physical properties of this compound, with a focus on its thermal characteristics, alongside a detailed discussion of its synthesis and characterization.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 34596-36-6 | [1][3] |

| Molecular Formula | C₁₂H₁₀O₂ | [1][3] |

| Molecular Weight | 186.21 g/mol | [1][4] |

| Physical Form | White to light yellow powder or crystal | [1] |

| Purity | Typically ≥98% (GC) | [5][6] |

The presence of the ether linkages enhances its solubility in common organic solvents, while the terminal alkyne groups are the primary sites of its chemical reactivity.[1]

Caption: Chemical structure of this compound.

Thermal Properties: Melting and Boiling Points

The thermal behavior of this compound is a key determinant of its practical utility.

Melting Point

As a crystalline solid at ambient temperature, this compound has a distinct melting point. While a specific value is not consistently reported in scientific literature, its physical description as a "powder to crystal" confirms its solid state.[1] The melting point of a pure, crystalline organic compound is typically sharp, occurring over a narrow range of 0.5-1.0°C.[7] Impurities can lead to a depression and broadening of the melting point range.[7]

A standard and reliable method for determining the melting point of a powdered solid is the capillary tube method.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to ensure the powder is compacted at the bottom.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating block apparatus.

-

Heating: The heating block is heated gradually, and the sample is observed closely.

-

Melting Point Range Determination: The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire solid mass has melted (t2) are recorded.[4] The melting point is reported as the range between t1 and t2.[4]

For high-precision measurements, Differential Scanning Calorimetry (DSC) can be employed. This technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. CAS 34596-36-6: Benzene, 1,4-bis(2-propynyloxy)- [cymitquimica.com]

- 3. 1,4-bis(prop-2-yn-1-yloxy)benzene 95% | CAS: 34596-36-6 | AChemBlock [achemblock.com]

- 4. byjus.com [byjus.com]

- 5. 34596-36-6 | this compound - AiFChem [aifchem.com]

- 6. sciedco.ca [sciedco.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Introduction: Navigating the Isomeric Complexity of C12H10O2 Aromatic Ethers

An In-depth Technical Guide to the Isomers and Analysis of C12H10O2 Aromatic Ethers

In the fields of chemical research and drug development, precise molecular identification is paramount. The chemical formula C12H10O2, while seemingly specific, represents a fascinating landscape of structural isomerism, particularly within the class of aromatic ethers. These compounds, characterized by an oxygen atom connected to at least one aromatic ring, serve as crucial building blocks, pharmacophores, and research tools.[1] The subtle rearrangement of atoms to form different isomers can drastically alter a molecule's physicochemical properties, biological activity, and toxicological profile.

This guide provides a comprehensive exploration of the primary aromatic ether isomers of C12H10O2. Moving beyond simple enumeration, we will delve into the causality behind their distinct properties, provide robust analytical protocols for their differentiation, and contextualize their relevance for researchers, scientists, and drug development professionals. The focus is on the most stable and well-documented isomers: the phenoxyphenols. While other theoretical isomers exist (e.g., partially hydrogenated dibenzo-p-dioxins), the phenoxyphenols represent the most frequently encountered and synthetically relevant members of this class.

Part 1: Core Isomers and IUPAC Nomenclature

The degree of unsaturation for C12H10O2 is calculated to be 8, which is consistent with the presence of two benzene rings. The primary and most stable aromatic ether isomers are the three positional isomers of phenoxyphenol. These consist of a phenoxy group (-OC6H5) and a hydroxyl group (-OH) substituted on a benzene ring.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature treats the phenol as the parent compound, with the phenoxy group named as a substituent.[2] The position of the phenoxy group relative to the hydroxyl group dictates the isomer, leading to ortho (2-), meta (3-), and para (4-) configurations.

Caption: The three primary aromatic ether isomers of C12H10O2.

Isomer Profiles:

-

IUPAC Name: 2-Phenoxyphenol

-

Common Names: o-Phenoxyphenol, 2-Hydroxydiphenyl ether

-

CAS Number: 2689-00-1

-

-

IUPAC Name: 3-Phenoxyphenol

-

Common Names: m-Phenoxyphenol, 3-Hydroxydiphenyl ether

-

CAS Number: 713-68-8

-

Part 2: Physicochemical and Spectroscopic Differentiation

The position of the phenoxy substituent directly influences intermolecular forces and molecular symmetry, leading to distinct physical properties and spectroscopic signatures. Understanding these differences is the basis for developing robust analytical methods for their separation and identification.

Table 1: Comparative Physicochemical Properties of Phenoxyphenol Isomers

| Property | 2-Phenoxyphenol | 3-Phenoxyphenol | 4-Phenoxyphenol | Source(s) |

| Molecular Formula | C12H10O2 | C12H10O2 | C12H10O2 | [3] |

| Molecular Weight | 186.21 g/mol | 186.21 g/mol | 186.21 g/mol | [3][4] |

| Melting Point | 105-107 °C | 56-59 °C | 85-86 °C | [4] |

| Boiling Point | ~320 °C | ~315 °C | 321-322 °C | [4] |

| LogP (calc.) | 3.4 | 3.4 | 3.4 | [4] |

Insight: The significantly higher melting point of the 2- and 4- isomers compared to the 3- isomer is noteworthy. The para-substitution in 4-phenoxyphenol allows for efficient packing into a crystal lattice, increasing its melting point. The ortho-isomer (2-phenoxyphenol) can form a strong intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen, which can also influence its physical properties.

Spectroscopic Fingerprints for Isomer Identification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region (typically 6.8-7.5 ppm) provides the most definitive information. The substitution pattern for each isomer creates a unique set of spin-spin couplings and chemical shifts. The para-isomer will exhibit the most symmetrical, and therefore simplest, splitting pattern in the aromatic region, often appearing as two sets of doublets. The ortho- and meta-isomers will display more complex, overlapping multiplets.

-

¹³C NMR: The number of unique carbon signals reflects the molecule's symmetry. 4-phenoxyphenol, being the most symmetrical, will have the fewest signals in its ¹³C NMR spectrum compared to the other two isomers.

2. Mass Spectrometry (MS): Under Electron Ionization (EI), all three isomers will show a prominent molecular ion peak (M⁺) at m/z = 186. The primary differentiation lies in the relative abundances of fragment ions. While detailed fragmentation pathways are complex, one can anticipate the loss of a phenoxy radical (•OC6H5) or a hydroxyl radical (•OH) as potential fragmentation routes. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of C12H10O2.

3. Infrared (IR) Spectroscopy: All three isomers will exhibit characteristic absorbances for the hydroxyl group (a broad O-H stretch around 3200-3600 cm⁻¹) and the aryl ether linkage (a strong C-O stretch near 1240 cm⁻¹). The key difference lies in the "fingerprint region," specifically the C-H out-of-plane bending bands (690-900 cm⁻¹), which are highly diagnostic of the benzene ring substitution pattern (ortho, meta, or para).

Part 3: Experimental Protocols for Separation and Identification

A self-validating analytical system relies on orthogonal methods—using techniques that measure different chemical properties to confirm an identity. For phenoxyphenol isomers, the combination of chromatography for separation and mass spectrometry for identification is the gold standard.

Protocol 1: Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the preferred method for analyzing volatile and thermally stable compounds like the phenoxyphenol isomers.

Rationale: The slight differences in boiling points and polarity among the isomers allow for their separation on a gas chromatography column. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Injection: Inject 1 µL of the sample into the GC-MS system equipped with a split/splitless injector.

-

GC Separation:

-

Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). This phase separates compounds primarily based on boiling point.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. Causality: This temperature program ensures that all isomers are eluted efficiently and provides sufficient resolution between them.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify each isomer by its unique retention time and confirm its identity by comparing the acquired mass spectrum to a reference library (e.g., NIST).

Caption: A generalized workflow for isomer identification using GC-MS.

Part 4: Relevance in Research and Drug Development

The phenoxyphenol scaffold is a privileged structure in medicinal chemistry and materials science.

-

Building Blocks for Synthesis: The hydroxyl and ether functionalities provide versatile handles for further chemical modification. They are precursors in the synthesis of more complex molecules, including polymers, agrochemicals, and pharmaceuticals.

-

Pharmacological Significance: The diphenyl ether motif is present in numerous biologically active compounds. For example, it is a core component of the thyroid hormones (thyroxine and triiodothyronine) and certain antibiotics. The phenoxyphenol isomers themselves have been investigated for antimicrobial and antioxidant properties.

-

Toxicological Context: While the phenoxyphenols are important chemical building blocks, it is crucial to distinguish them from structurally related compounds with high toxicity. The parent core of polychlorinated dibenzo-p-dioxins (PCDDs), often referred to simply as "dioxins," is dibenzo-p-dioxin.[5][6] Although the unchlorinated parent dibenzo-p-dioxin has the formula C12H8O2 and is not a direct isomer of phenoxyphenol (C12H10O2), the structural similarity underscores the importance of unambiguous analytical identification in environmental and toxicological studies.[7][8]

Conclusion

The IUPAC nomenclature provides a systematic framework for naming the C12H10O2 aromatic ether isomers, with 2-, 3-, and 4-phenoxyphenol being the most prominent examples. Their differentiation is not merely an academic exercise but a practical necessity in research and development. The subtle differences in their chemical structures give rise to distinct physicochemical properties that can be exploited for their separation and identification using standard analytical techniques like GC-MS. For scientists and professionals in drug development, a thorough understanding of these isomers, from their formal names to their analytical signatures, is fundamental to ensuring the quality, safety, and efficacy of their work.

References

-

Wikipedia. Polychlorinated dibenzodioxins. [Link]

-

Wikipedia. Dibenzo-1,4-dioxin. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. [Link]

-

PubChem. Dibenzo-p-dioxin. [Link]

-

ResearchGate. Structure of polychlorinated dibenzo-p-dioxins and dibenzofurans. [Link]

-

NIST Chemistry WebBook. Phenol, 4-phenoxy-. [Link]

-

PubChem. 4-Phenoxyphenol. [Link]

-

Chemistry LibreTexts. Nomenclature of Ethers. [Link]

-

Chemistry LibreTexts. Names and Properties of Ethers. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Phenol, 4-phenoxy- [webbook.nist.gov]

- 4. 4-Phenoxyphenol | C12H10O2 | CID 13254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polychlorinated dibenzodioxins - Wikipedia [en.wikipedia.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Dibenzo-1,4-dioxin - Wikipedia [en.wikipedia.org]

- 8. Dibenzo-P-dioxin | C12H8O2 | CID 9216 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability Analysis of 1,4-Bis(2-propynyloxy)benzene

Foreword

For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of the thermal properties of chemical compounds is paramount. 1,4-Bis(2-propynyloxy)benzene, a key monomer and crosslinking agent, is prized for its ability to impart exceptional thermal stability to polymers. This guide provides a comprehensive technical overview of the methodologies used to characterize the thermal stability of this compound. In the absence of extensive public data, this document serves as a first-principles guide, detailing the theoretical underpinnings and practical execution of essential thermal analysis techniques. We will explore the causality behind experimental choices and provide self-validating protocols grounded in internationally recognized standards to ensure scientific integrity.

Introduction to this compound

This compound, also known as hydroquinone bis(propargyl ether), is an aromatic compound featuring a central benzene ring with two propargyl ether groups attached at the para positions.[1] Its chemical structure, characterized by terminal alkyne functionalities, makes it a highly reactive monomer for thermally induced polymerization. This property is leveraged in the formulation of high-performance thermosetting polymers, where it acts as a crosslinker to create robust, three-dimensional networks with enhanced thermal and mechanical stability.[2] Applications are found in advanced composites, adhesives, and coatings, particularly in the aerospace and electronics industries.[3]

A rigorous evaluation of its thermal stability is not merely an academic exercise; it is a critical step in defining its processing window, predicting the long-term performance of materials derived from it, and ensuring safe handling and storage. This guide will focus on two primary techniques for this purpose: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Foundational Principles of Thermal Analysis

To accurately interpret the thermal behavior of this compound, a solid understanding of the core principles of TGA and DSC is essential. These techniques provide complementary information about how a material responds to controlled heating.

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] The resulting data provides invaluable insights into the thermal stability and composition of a material.

-

Why TGA? The fundamental reason for employing TGA is to determine the temperature at which the material begins to decompose. For this compound, this is the point at which covalent bonds start to rupture, leading to the loss of volatile fragments. TGA can quantify this mass loss, indicating the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of non-volatile residue (char yield) remaining at high temperatures.[5] This information is critical for establishing the upper service temperature of any polymer system incorporating this monomer.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[6] It is a powerful tool for detecting and quantifying thermal events that involve a change in enthalpy.

-

Why DSC? For this compound, DSC is indispensable for two main reasons. First, it can determine the compound's melting point, an endothermic process observed as a sharp peak on the DSC thermogram. Second, and more importantly, it can characterize the exothermic curing (crosslinking) reaction.[7] As the terminal alkyne groups of the molecule polymerize upon heating, a significant amount of heat is released. DSC quantifies this exotherm, revealing the onset temperature of curing, the peak temperature of the reaction, and the total enthalpy of polymerization (ΔH). This data is crucial for designing appropriate curing cycles in manufacturing processes.

Experimental Protocols for Thermal Characterization

The following protocols are designed to provide a robust and reproducible analysis of the thermal properties of this compound. They are grounded in established ASTM standards to ensure data quality and comparability.

Workflow for Thermal Stability Assessment

The logical flow of analysis involves a sequential characterization using DSC to identify thermal transitions and TGA to determine decomposition behavior.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[8]

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Atmosphere Selection:

-

Causality: The choice of atmosphere is critical. An inert atmosphere (high-purity nitrogen or argon) at a flow rate of 20-50 mL/min is required to study the intrinsic thermal decomposition without oxidative side reactions. To assess oxidative stability, a parallel experiment in a dry air or oxygen atmosphere should be conducted.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol is based on ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".

Objective: To identify the melting point and characterize the thermal curing reaction of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).

-

Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan. An empty, sealed aluminum pan will be used as the reference.

-

Causality: Hermetic sealing is crucial to prevent mass loss due to volatilization before decomposition or curing, which would affect the accuracy of the measured enthalpy.

-

-

Atmosphere Selection: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative reactions.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

Causality: The temperature range must be wide enough to capture both the melting and the full curing exotherm. The heating rate influences the peak shape and position; consistency is key for comparative studies.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Data Interpretation and Hypothetical Analysis

Expected TGA Results

A TGA thermogram of this compound in a nitrogen atmosphere would likely show a single-step decomposition profile. The initial decomposition is expected to involve the cleavage of the propargyl groups.

| Parameter | Hypothetical Value | Significance |

| Onset Decomposition Temp (Td, 5% mass loss) | ~220 - 250 °C | Defines the upper limit of thermal stability. |

| Peak Decomposition Temp (Tmax) | ~260 - 290 °C | Temperature of the maximum rate of mass loss. |

| Mass Loss (%) at 400 °C | ~40 - 50% | Corresponds to the loss of the two propargyloxy fragments. |

| Char Yield (%) at 800 °C | ~30 - 40% | High char yield is indicative of the formation of a stable, crosslinked aromatic network. |

Table 1: Hypothetical TGA data for this compound under a nitrogen atmosphere.

Expected DSC Results

The DSC thermogram is anticipated to show an endothermic peak followed by a broad exothermic peak.

| Thermal Event | Hypothetical Temperature Range | Enthalpy (ΔH) | Significance |

| Melting (Tm) | 95 - 105 °C | Endothermic | Indicates the solid-to-liquid phase transition. |

| Curing Reaction | Onset: ~180 °C, Peak: ~250 °C | Exothermic (~ -400 to -600 J/g) | Represents the thermally initiated polymerization of the alkyne groups. The onset temperature marks the beginning of the crosslinking process, and the enthalpy is proportional to the extent of reaction. |

Table 2: Hypothetical DSC data for this compound.

Proposed Thermal Curing Mechanism

The thermal curing of this compound proceeds through a complex free-radical polymerization of the terminal acetylene groups. Upon heating, these groups can undergo a series of reactions, including cyclotrimerization to form aromatic rings and addition reactions to create a highly crosslinked polyene network. This network is responsible for the high thermal stability of the cured material.

Conclusion

The thermal analysis of this compound is a critical step in harnessing its full potential as a high-performance monomer. By employing the standardized TGA and DSC protocols detailed in this guide, researchers can obtain reliable and actionable data on its decomposition profile and curing behavior. This information is fundamental to the rational design of materials, the optimization of manufacturing processes, and the prediction of long-term performance in demanding applications. The synthesis of theoretical principles with rigorous, self-validating experimental design provides a powerful framework for advancing the field of high-stability polymers.

References

-

Hou, K. C., & Palmer, H. B. (1965). The Kinetics of Thermal Decomposition of Benzene in a Flow System. The Journal of Physical Chemistry, 69(3), 863-868. [Link]

-

ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021. [Link]

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]

-

Rodrigues, V. C., Hirayama, D., & Ancelotti Junior, A. C. (2021). The effects of residual organic solvent on epoxy: modeling of kinetic parameters by DSC and Borchardt-Daniels method. Polímeros: Ciência e Tecnologia, 31(1). [Link]

-

Shah, K., Shah, M. R., & Ng, S. W. (2011). 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene. Acta Crystallographica Section E: Structure Reports Online, 67(2), o567. [Link]

-

MDPI (2016). A Method to Derive the Characteristic and Kinetic Parameters of 1,1-Bis(tert-butylperoxy)cyclohexane from DSC Measurements. [Link]

-

MDPI (2018). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). [Link]

-

CMC Laboratories. Thermogravimetric Analysis (TGA) - ASTM E1131. [Link]

-

ResearchGate (2021). An experimental and kinetic modeling study of benzene pyrolysis with C2−C3 unsaturated hydrocarbons. [Link]

-

ResearchGate (2005). Thermal behaviour of 1,4-bis(3-carboxy-3-oxo-prop-1-en-1-yl)benzene compounds with Ag+ and Pb2+. [Link]

-

ResearchGate (2015). Isothermal Kinetics of Photopolymerization and Thermal Polymerization of bis-GMA/TEGDMA Resins. [Link]

-

ResearchGate (2015). Suggested thermal reaction paths of Dewar benzene decomposition in the. [Link]

-

ResearchGate (2019). DSC study of cure kinetics of DGEBA-based epoxy resin with poly(oxypropylene) diamine. [Link]

-

ResearchGate (2020). Kinetic studies of an epoxy cure reaction by isothermal DSC analysis. [Link]

-

OUCI (2019). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. [Link]

-

NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

-

ResearchGate (2023). Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. [Link]

-

National Center for Biotechnology Information (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). [Link]

-

NETZSCH Analyzing & Testing (2021). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. [Link]

-

ResearchGate (2014). Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum. [Link]

-

National Center for Biotechnology Information. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. [Link]

Sources

- 1. 1,4-bis(prop-2-yn-1-yloxy)benzene 95% | CAS: 34596-36-6 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Hy-droxy-4-(prop-2-yn-yloxy)benz-alde-hyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,4-Bis(prop-2-en-1-yloxy)benzene | C12H14O2 | CID 252642 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

1,4-Bis(2-propynyloxy)benzene as a monomer for polymer synthesis

An Application Guide for Polymer Synthesis Utilizing 1,4-Bis(2-propynyloxy)benzene

Introduction: The Versatility of a Di-alkyne Monomer

This compound is a rigid aromatic diether monomer featuring two terminal alkyne functionalities. Its unique structure, combining a stable phenylene core with highly reactive propargyl groups, makes it an exceptionally versatile building block in modern polymer chemistry. The terminal alkyne groups are amenable to a variety of polymerization reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and thermal crosslinking.[1][2] These reactions allow for the synthesis of a diverse range of polymeric materials, from well-defined linear polymers to robust, thermosetting networks.

This guide provides detailed protocols and technical insights for leveraging this compound in polymer synthesis, aimed at researchers in materials science and drug development.

Monomer Specifications:

| Property | Value |

| IUPAC Name | 1,4-bis(prop-2-yn-1-yloxy)benzene[3] |

| CAS Number | 34596-36-6[3][4] |

| Molecular Formula | C₁₂H₁₀O₂[1][3] |

| Molecular Weight | 186.21 g/mol [1][3] |

| Appearance | Off-white to light yellow solid |

| Key Features | Rigid aromatic core, two terminal alkyne groups |

Methodology 1: Synthesis of Linear Polymers via CuAAC "Click" Polymerization

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient step-growth polymerization of di-alkynes and di-azides to form poly(triazole)s with high yields and selectivity under mild conditions.[2][5] This approach is ideal for creating well-defined linear polymers with controlled architectures.

Causality and Experimental Design

In this protocol, this compound is co-polymerized with a complementary diazide monomer, such as 1,4-bis(azidomethyl)benzene. The choice of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent, is critical. A ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) is used to stabilize the Cu(I) oxidation state and prevent disproportionation, ensuring high catalytic activity. The reaction is performed under an inert atmosphere to exclude oxygen, which can lead to oxidative homocoupling of the alkynes (Glaser coupling) and poison the catalyst.

Workflow for CuAAC Polymerization

Caption: General workflow for thermal curing of the monomer.

Detailed Protocol: Thermal Curing

Materials:

-

This compound powder

-

Optional: Reinforcing agent (e.g., carbon fibers, glass fibers)

Equipment:

-

Programmable oven or hot press with temperature control

-

Mold (e.g., aluminum, steel)

-

Nitrogen or Argon source

Procedure:

-

Preparation: Place the powdered this compound into a suitable mold. If creating a composite, arrange the reinforcing material within the mold and impregnate it with the monomer powder.

-

Inert Atmosphere: Place the mold into an oven or press and purge with an inert gas (e.g., nitrogen) to prevent oxidation during curing.

-

Curing Cycle:

-

Initial Cure: Heat the sample to a temperature just above its melting point and where the curing exotherm begins (determine by DSC, typically 150–180°C). Hold at this temperature for 1-2 hours. This allows the monomer to melt and flow, ensuring complete wetting of any reinforcement before significant gelation occurs.

-

Final Cure: Increase the temperature to 200–250°C and hold for an additional 2-4 hours to ensure the crosslinking reaction goes to completion. [6]4. Cooling: After the curing cycle is complete, turn off the heat and allow the sample to cool slowly to room temperature to minimize internal stresses.

-

-

Demolding: Once cooled, remove the rigid, crosslinked polymer from the mold. The resulting material should be a hard, insoluble, and thermally stable thermoset.

Polymer Characterization

Thorough characterization is essential to validate the synthesis and understand the properties of the resulting polymer.

Summary of Characterization Techniques:

| Technique | Linear Polymer (from CuAAC) | Crosslinked Polymer (Thermal) | Information Obtained |

| ¹H & ¹³C NMR | Soluble, gives sharp signals | Insoluble, not applicable | Confirms polymer structure, disappearance of alkyne protons, appearance of triazole proton (~7.5-8.0 ppm). [7] |

| FTIR | Yes | Yes (ATR-FTIR) | Disappearance of alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). Appearance of triazole ring vibrations. |

| GPC/SEC | Yes | Insoluble, not applicable | Determines number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). [8] |

| TGA | Yes | Yes | Assesses thermal stability and decomposition temperature (Td). Cured thermosets show very high stability. |

| DSC | Yes | Yes | Determines glass transition temperature (Tg). For thermosets, it can be used to confirm full cure (absence of curing exotherm on a second heat scan). [9] |

Applications in Research and Development

The polymers derived from this compound are candidates for several advanced applications:

-